molecular formula C7H12ClN B2855552 7-Azaspiro[2.5]oct-1-ene;hydrochloride CAS No. 2416230-84-5

7-Azaspiro[2.5]oct-1-ene;hydrochloride

Cat. No. B2855552
CAS RN: 2416230-84-5
M. Wt: 145.63
InChI Key: WRIYHSYTVOWLFZ-UHFFFAOYSA-N
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Description

7-Azaspiro[2.5]oct-1-ene;hydrochloride, also known as ASO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ASO is a heterocyclic compound that contains a spirocyclic ring system, and its hydrochloride salt is commonly used in laboratory experiments.

Scientific Research Applications

Peptide Synthesis

7-Azaspiro[2.5]oct-1-ene derivatives have been utilized in the synthesis of peptides. For instance, the compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has shown potential as a novel class of dipeptide synthons. It undergoes expected reactions with carboxylic acids and thioacids, making it useful in peptide synthesis as a dipeptide building block. This was demonstrated through the successful preparation of a nonapeptide analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery

The diversity-oriented synthesis of azaspirocycles, including 7-Azaspiro[2.5]oct-1-ene derivatives, provides a rapid access to novel building blocks for drug discovery. These compounds are converted into heterocyclic azaspiro compounds like 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The functionalized pyrrolidines, piperidines, and azepines derived from these processes are valuable scaffolds for chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Novel Organic Reactions

Research into 7-Azaspiro[2.5]oct-1-ene derivatives has also led to the discovery of new classes of reactions. For example, the construction of multifunctional modules for drug discovery through the synthesis of novel thia/oxa-azaspiro[3.4]octanes showcases the robust and step-economic routes to these spirocycles. These compounds are designed to act as novel, multifunctional, and structurally diverse modules for drug discovery, indicating their significant potential in the development of new pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

properties

IUPAC Name

7-azaspiro[2.5]oct-1-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(3-4-7)6-8-5-1;/h3-4,8H,1-2,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHVVDHMIXJVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azaspiro[2.5]oct-1-ene;hydrochloride

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